molecular formula C17H27ClN2O2 B15292544 N-Methoxy Ropinirole Hydrochloride

N-Methoxy Ropinirole Hydrochloride

Cat. No.: B15292544
M. Wt: 326.9 g/mol
InChI Key: VUJMWJGARFYBOL-UHFFFAOYSA-N
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Description

Contextual Significance in Pharmaceutical Chemistry Research

The principal significance of N-Methoxy Ropinirole (B1195838) Hydrochloride in pharmaceutical chemistry lies in its role as a reference standard. synzeal.com In the synthesis and production of Ropinirole, several related substances can be formed. researchgate.netnih.gov The identification and control of these impurities are paramount for the quality, safety, and efficacy of the final pharmaceutical product.

Academic and industrial research focuses on N-Methoxy Ropinirole Hydrochloride for several key reasons:

Analytical Method Development: Its presence necessitates the development of highly sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify it within the Ropinirole drug substance. nih.govresearchgate.net

Impurity Profiling: Studying this compound helps to build a comprehensive impurity profile for Ropinirole, which is essential for regulatory submissions and for understanding the degradation pathways of the drug. researchgate.net

Reference Standard Synthesis: The synthesis of pure this compound is undertaken to provide a certified reference material for quality control laboratories. synzeal.com This allows for accurate identification and quantification during routine analysis of Ropinirole batches.

Overview of Structural Features and Derivatives for Academic Study

This compound is a derivative of Ropinirole, characterized by the addition of a methoxy (B1213986) group (-OCH3) to the nitrogen atom of the indolinone ring. alentris.orgvenkatasailifesciences.com This structural modification distinguishes it from the parent compound, Ropinirole, and other related impurities.

The core structure is based on the 4-(2-(dipropylamino)ethyl)indolin-2-one scaffold. alentris.org The key difference is the N-methoxy substitution, which alters the electronic and steric properties of the molecule compared to Ropinirole, where the nitrogen atom is bonded to a hydrogen atom.

Table 1: Chemical Properties of this compound and Ropinirole Hydrochloride
PropertyThis compoundRopinirole Hydrochloride
CAS Number1796934-24-1 alentris.orgchemsrc.com91374-20-8 synzeal.commedchemexpress.com
Molecular FormulaC17H27ClN2O2 alentris.orgvenkatasailifesciences.comC16H25ClN2O synzeal.commedchemexpress.com
Molecular Weight326.86 g/mol allmpus.com296.84 g/mol medchemexpress.comallmpus.com
Chemical Name4-(2-(dipropylamino)ethyl)-1-methoxyindolin-2-one hydrochloride alentris.org4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride nih.gov

The study of derivatives extends beyond this single compound. Researchers investigate a range of Ropinirole-related substances to understand structure-activity relationships and to develop comprehensive analytical tools. venkatasailifesciences.compharmaffiliates.com These derivatives often include products of oxidation, degradation, or side-reactions during synthesis. researchgate.net

Scope and Objectives of Academic Investigations into this compound

Academic and industrial investigations into this compound are sharply focused and method-driven. The primary objectives are not to determine its pharmacological activity, but rather to use it as a chemical tool.

The main goals of these research activities include:

Synthesis and Characterization: The foremost objective is to develop a reliable synthetic route to produce high-purity this compound. nih.govnih.gov Following synthesis, the compound must be thoroughly characterized using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure unequivocally. nih.gov

Development of Stability-Indicating Analytical Methods: A significant area of research is the development and validation of stability-indicating analytical methods, predominantly HPLC. researchgate.netnih.gov These methods must be able to separate this compound from Ropinirole and all other potential impurities, ensuring that the analytical results are accurate and reliable. researchgate.net

Forced Degradation Studies: Ropinirole is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally degrade it. researchgate.netnih.gov The resulting degradants are then analyzed to see if this compound is formed under these conditions. This helps to understand the chemical stability of the parent drug and predict its degradation pathways.

Pharmacopeial Standard Qualification: The ultimate goal for many research efforts is to qualify this compound as a pharmacopeial reference standard. synzeal.com This involves rigorous testing to establish its purity and identity, making it suitable for use in quality control assays by pharmaceutical manufacturers worldwide.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.9 g/mol

IUPAC Name

4-[2-(dipropylamino)ethyl]-1-methoxy-3H-indol-2-one;hydrochloride

InChI

InChI=1S/C17H26N2O2.ClH/c1-4-10-18(11-5-2)12-9-14-7-6-8-16-15(14)13-17(20)19(16)21-3;/h6-8H,4-5,9-13H2,1-3H3;1H

InChI Key

VUJMWJGARFYBOL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)OC.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Methoxy Ropinirole Hydrochloride

Elucidation of Synthetic Routes to N-Methoxy Ropinirole (B1195838) Hydrochloride

While N-Methoxy Ropinirole Hydrochloride is predominantly discussed in the context of being an impurity, its synthesis can be approached through targeted chemical strategies. These routes often leverage intermediates from the synthesis of Ropinirole itself.

Multi-Step Synthesis Pathways and Intermediate Chemistry

A plausible synthetic pathway to this compound involves the N-alkylation of a key precursor, N-hydroxy ropinirole. A crucial intermediate in one of the synthetic routes to Ropinirole is 2-{2-[2-(dipropylamino)ethyl]phenyl}-N-hydroxyacetamide google.com. This intermediate can serve as a starting point for the synthesis of N-Methoxy Ropinirole.

The synthesis can be envisioned in the following steps:

Formation of the N-hydroxy-indolin-2-one core: The intermediate, 2-{2-[2-(dipropylamino)ethyl]phenyl}-N-hydroxyacetamide, can be cyclized to form 4-[2-(dipropylamino)ethyl]-1-hydroxyindolin-2-one (N-hydroxy ropinirole) google.com. This reaction is typically acid-catalyzed.

N-Alkylation (Methoxylation): The resulting N-hydroxy ropinirole can then be subjected to N-alkylation to introduce the methoxy (B1213986) group. This can be achieved using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. The base is crucial for deprotonating the hydroxylamine (B1172632) nitrogen, making it a more potent nucleophile.

A general method for the synthesis of N-alkoxyindoles from 2-nitrostyrenes has also been described, which could be adapted for the synthesis of N-Methoxy Ropinirole. This would involve the base-mediated cyclization of a suitably substituted 2-nitrostyrene derivative in the presence of a methylating agent.

Step Reaction Key Reagents and Conditions Intermediate/Product
1CyclizationAcid catalyst (e.g., HCl)4-[2-(dipropylamino)ethyl]-1-hydroxyindolin-2-one (N-hydroxy ropinirole)
2N-MethoxylationMethylating agent (e.g., Dimethyl sulfate), Base (e.g., Sodium hydride)4-[2-(dipropylamino)ethyl]-1-methoxyindolin-2-one (N-Methoxy Ropinirole)
3Salt FormationHydrochloric acidThis compound

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions and the appropriate selection of reagents.

For the N-alkylation step , the choice of base and methylating agent is critical. Stronger bases like sodium hydride would ensure complete deprotonation of the N-hydroxy group, potentially leading to higher yields. The reactivity of the methylating agent also plays a role; for instance, dimethyl sulfate is a potent methylating agent. The reaction temperature and solvent are also key parameters to control to minimize side reactions.

Evaluation of Process Efficiency and Yield Enhancement Strategies

Purification of Intermediates: Ensuring the purity of the 2-{2-[2-(dipropylamino)ethyl]phenyl}-N-hydroxyacetamide precursor is crucial for a clean cyclization reaction.

Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in determining the optimal reaction time and preventing the formation of degradation products.

Controlled Addition of Reagents: Slow and controlled addition of the methylating agent can help to manage the exothermicity of the reaction and improve selectivity.

Formation Mechanisms of this compound as a Process-Related Impurity

The presence of this compound as an impurity in the synthesis of Ropinirole is a significant concern for pharmaceutical manufacturers. Understanding its formation mechanism is key to developing control strategies.

Identification of Precursors and Reaction By-products

The primary precursor for the formation of N-Methoxy Ropinirole as an impurity is likely the same N-hydroxy intermediate that can be used for its deliberate synthesis: 2-{2-[2-(dipropylamino)ethyl]phenyl}-N-hydroxyacetamide google.com. This intermediate can be formed during the synthesis of Ropinirole, particularly in routes that involve the reduction of a nitro group in the presence of a hydroxylamine derivative or through the hydrolysis of a related intermediate.

Reaction by-products would include any unreacted starting materials, other impurities from the Ropinirole synthesis, and by-products from the specific side reaction leading to the N-methoxy compound.

Investigation of Synthetic Side Reactions Leading to this compound

The formation of N-Methoxy Ropinirole as a side product can occur if a methylating agent or a source of a methoxy group is present during the synthesis of Ropinirole, especially when the N-hydroxy intermediate is also present.

A potential scenario involves the use of methanol (B129727) as a solvent or reagent in the presence of acidic conditions. While less reactive than dedicated methylating agents, methanol could potentially act as a nucleophile and attack a reactive intermediate, leading to the formation of the N-methoxy bond, particularly at elevated temperatures.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of pharmaceutical compounds is of paramount importance in minimizing the environmental footprint of the industry. While specific research on the green synthesis of this compound is not extensively documented in publicly available literature, we can extrapolate from established green chemical methodologies applied to analogous structures and reactions. A hypothetical green synthesis would focus on improving efficiency, reducing waste, and utilizing less hazardous materials compared to traditional synthetic routes.

Solvent Selection and Waste Minimization Studies

A significant portion of waste generated in pharmaceutical manufacturing comes from solvents. The principles of green chemistry advocate for the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether.

In a hypothetical green synthesis of this compound, the selection of solvents at each step would be critical. For the final N-methoxylation step, traditional methods might employ chlorinated solvents such as dichloromethane (B109758) or chloroform. Green chemistry research provides alternatives with lower environmental and health impacts. For instance, the use of supercritical fluids, ionic liquids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be explored. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many reactions. edubirdie.com The synthesis of various N-heterocycles has been successfully demonstrated in aqueous media. edubirdie.com

Waste minimization is intrinsically linked to solvent selection and reaction efficiency. One of the primary goals of green chemistry is to design synthetic pathways that reduce the volume and toxicity of waste. This can be achieved through several strategies:

Catalytic Reagents: Utilizing catalytic reagents instead of stoichiometric ones can significantly reduce waste, as the catalyst is used in small amounts and can often be recycled and reused. the-gist.org

Process Intensification: Combining multiple synthetic steps into a single pot without isolating intermediates (a one-pot synthesis) can reduce solvent usage for reactions and purifications, thereby minimizing waste. rsc.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example through mechanochemical grinding, is another effective strategy. asianpubs.org This approach has been used for the synthesis of various N-containing heterocycles. asianpubs.org

A comparative table illustrating hypothetical solvent choices for a key synthetic step is presented below.

StepConventional SolventGreen AlternativeRationale for Green Alternative
N-methoxylationDichloromethane (DCM)Dimethyl Carbonate (DMC)DMC can act as both reagent and solvent, is non-toxic, and biodegradable. st-andrews.ac.uk
Reductive AminationMethanolWaterReduces flammability and toxicity; enhances reaction rates in some cases. edubirdie.com
PurificationAcetonitrile (B52724)/Water (HPLC)Supercritical Fluid Chromatography (SFC)Uses compressed CO2 as the primary mobile phase, which is less toxic and generates less waste.

Table 1: Hypothetical Solvent Selection for Green Synthesis

Atom Economy and Reaction Design for Sustainability

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.orgskpharmteco.com A higher atom economy signifies a more sustainable process with less waste generation. primescholars.comwjpps.com

To enhance the atom economy in the synthesis of this compound, the choice of reagents and reaction types is crucial. Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov

The table below presents a hypothetical comparison of atom economy for the N-methoxylation step.

Reaction TypeReagentsByproductsTheoretical Atom Economy
Conventional (multi-step)Ropinirole, Protecting group reagents, Deprotecting group reagents, Methylating agent (e.g., CH3I)Salts, Spent reagentsLow
Greener (direct)Ropinirole, Dimethyl Carbonate (DMC)Methanol, CO2High

Table 2: Hypothetical Atom Economy Comparison for N-Methoxylation

Sustainable reaction design also emphasizes energy efficiency, advocating for reactions to be conducted at ambient temperature and pressure whenever possible. acs.org The use of microwave irradiation or sonochemistry can sometimes provide the necessary energy for a reaction more efficiently than conventional heating, leading to shorter reaction times and potentially higher yields. edubirdie.com

By integrating these green chemistry principles—judicious solvent selection, waste minimization strategies, and a focus on atom economy—a more sustainable and environmentally responsible synthetic route for this compound can be envisioned.

Advanced Analytical Characterization of N Methoxy Ropinirole Hydrochloride

Spectroscopic and Spectrometric Elucidation Techniques

The definitive identification of N-Methoxy Ropinirole (B1195838) Hydrochloride necessitates the use of sophisticated analytical methods. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), provide detailed information about the molecular framework, while spectrometric methods like Mass Spectrometry (MS) offer insights into the compound's molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For N-Methoxy Ropinirole Hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indolinone ring, the ethyl side chain, the N-propyl groups, and the newly introduced N-methoxy group. The aromatic protons would likely appear as a multiplet in the range of 6.5-7.5 ppm. The methylene (B1212753) protons of the ethyl chain adjacent to the aromatic ring and the nitrogen atom would resonate at different chemical shifts, likely between 2.5 and 3.5 ppm. The protons of the propyl groups would exhibit characteristic triplet and sextet patterns. A key distinguishing feature would be a singlet at approximately 3.5-4.0 ppm, corresponding to the three protons of the N-methoxy group.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the indolinone ring is expected to have a chemical shift in the range of 170-180 ppm. The aromatic carbons would appear between 110 and 150 ppm. The carbons of the ethyl and propyl side chains would resonate in the aliphatic region of the spectrum. The carbon of the N-methoxy group would likely be observed around 50-60 ppm.

A hypothetical data table for the predicted NMR shifts is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5 (m)110 - 150
-CH₂- (ethyl)2.8 - 3.2 (m)30 - 40
-N-CH₂- (ethyl)2.5 - 2.9 (m)50 - 60
-N-CH₂- (propyl)2.3 - 2.7 (t)50 - 60
-CH₂- (propyl)1.4 - 1.8 (sextet)20 - 30
-CH₃ (propyl)0.8 - 1.2 (t)10 - 15
N-OCH₃3.5 - 4.0 (s)50 - 60
C=O-170 - 180

Note: This table is predictive and not based on reported experimental data. s = singlet, t = triplet, m = multiplet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the ethyl side chain and between the methylene and methyl protons of the propyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by linking the proton chemical shifts to their corresponding carbon chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₇H₂₇ClN₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the parent molecule.

While specific MS/MS fragmentation data for this compound is not available, a plausible fragmentation pathway can be proposed based on the structure. Common fragmentation pathways for similar molecules involve the cleavage of the side chains. Key expected fragments would include the loss of one or both propyl groups from the tertiary amine. Another likely fragmentation would be the cleavage of the bond between the ethyl side chain and the indolinone ring. The presence of the N-methoxy group might also lead to characteristic fragmentation patterns, such as the loss of a methoxy (B1213986) radical or formaldehyde.

A hypothetical table of expected major fragments is provided below.

Fragment Ion (m/z) Proposed Structure/Loss
[M+H]⁺ - 43Loss of a propyl group (C₃H₇)
[M+H]⁺ - 86Loss of both propyl groups (2 x C₃H₇)
[M+H]⁺ - 114Cleavage of the dipropylaminoethyl side chain
[M+H]⁺ - 31Loss of a methoxy radical (OCH₃)

Note: This table is predictive and not based on reported experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound. Infrared (IR) spectroscopy is employed to identify its specific functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize its chromophoric systems.

Analysis of the parent compound, Ropinirole Hydrochloride, by UV-Vis spectroscopy consistently shows a maximum absorbance (λmax) at approximately 250 nm in various solvents, including distilled water, methanol (B129727), and acetonitrile (B52724). researchgate.netresearchgate.netnih.govresearchgate.net This absorption is attributed to the electronic transitions within the oxindole (B195798) chromophore of the molecule. For this compound, the fundamental chromophore remains the same, and thus a similar λmax around 250 nm is expected.

FTIR spectroscopy of Ropinirole Hydrochloride reveals characteristic absorption peaks that confirm the presence of its key functional groups. researchgate.net The introduction of an N-methoxy group (N-O-CH3) to the ropinirole structure would be expected to introduce new, distinct absorption bands, likely including N-O and C-O stretching vibrations, which would differentiate it from the parent compound.

Below is a table summarizing the characteristic IR absorption bands for the parent compound, Ropinirole Hydrochloride.

Functional GroupVibration TypeWavenumber (cm⁻¹)Reference
N-H (lactam)Stretching3150 researchgate.net
C=O (lactam)Stretching1700 researchgate.net
C=C (aromatic)Stretching1456 researchgate.net
CH₃Bending1350 researchgate.net

Chromatographic Method Development and Validation

Chromatographic techniques are paramount for the separation, identification, and quantification of this compound, ensuring its purity and quality. The development of robust chromatographic methods is based on principles established for Ropinirole Hydrochloride and its related impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the predominant analytical techniques for the analysis of Ropinirole Hydrochloride due to their high resolution, sensitivity, and precision. nih.govresearchgate.net These methods can be adapted for the specific properties of the N-methoxy derivative.

Both isocratic and gradient elution methods have been successfully developed for Ropinirole Hydrochloride. Isocratic methods, which use a constant mobile phase composition, are valued for their simplicity and robustness in routine quality control assays. researchgate.netresearchgate.net For instance, a common isocratic method involves a C18 column with a mobile phase of 0.05 M glacial acetic acid and acetonitrile in a 50:50 (v/v) ratio. researchgate.net

Gradient elution methods, where the mobile phase composition is varied during the analysis, are crucial for separating the main compound from a wide range of process-related impurities with different polarities. nih.gov An advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method for Ropinirole and its impurities utilizes a gradient system with an acidic buffer (pH 2.5) as mobile phase A and a mixture of acetonitrile and methanol as mobile phase B. nih.gov Such gradient systems would be highly effective for resolving this compound from potential precursors and degradation products.

The selection of the stationary phase is critical for achieving optimal separation. For Ropinirole Hydrochloride, reversed-phase columns, particularly C8 and C18, are most frequently used. nih.govijarmps.org C18 columns are widely employed for their strong hydrophobic retention, while C8 columns sometimes offer better selectivity for critical impurity pairs. researchgate.netnih.govresearchgate.net The Acquity UPLC BEH C8 has been identified as a highly appropriate column for separating ropinirole from its process-related impurities. nih.govresearchgate.net

Mobile phase optimization is achieved by systematically adjusting parameters such as buffer pH, buffer molarity, organic solvent ratio, and column temperature. nih.gov An Analytical Quality by Design (AQbD) approach has been used to optimize a UHPLC method for ropinirole, identifying column temperature, the proportion of methanol in the organic phase, and the gradient slope as highly significant parameters for achieving the desired separation. nih.govmdpi.com For the N-methoxy derivative, which may exhibit slightly different polarity, similar optimization studies would be necessary to fine-tune the mobile phase composition and achieve peak performance.

The following table summarizes various HPLC and UPLC methods developed for the parent compound.

Method TypeStationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Isocratic RP-HPLCHypersil BDS C18 (250x4.6 mm, 5µm)0.05M Glacial Acetic Acid (pH 3) : Acetonitrile (50:50)1.0250 researchgate.netresearchgate.net
Isocratic RP-HPLCPhenomenex Luna C8 (250x4.6 mm, 5µm)Potassium Phosphate Buffer (pH 7.5) : Methanol (25:75)1.0250 ijpbs.com
Isocratic RP-HPLCµ-bondapack C18 (150x4.6 mm, 5µm)Methanol : 0.1% Trifluoroacetic Acid (78:22)1.0250 biotech-asia.org
Gradient UHPLCAcquity UPLC BEH C8 (1.7µm)A: Acidic Buffer (pH 2.5), B: Acetonitrile/Methanol (70:30)N/A250 nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a flexible and cost-effective alternative for the quantification and purity assessment of Ropinirole Hydrochloride. nih.gov A validated stability-indicating HPTLC method uses pre-coated silica (B1680970) gel 60F-254 plates with a mobile phase consisting of toluene, ethyl acetate, and 6 M ammonia (B1221849) solution in a ratio of 5:6:0.5 (v/v/v). nih.gov Densitometric scanning at 250 nm allows for accurate quantification, with the ropinirole spot appearing at a retention factor (Rf) of 0.58. nih.gov This method could be readily adapted for this compound, with adjustments to the mobile phase composition to account for any change in polarity and achieve a suitable Rf value.

ParameterDescriptionReference
Stationary Phase Pre-coated silica gel aluminium Plates 60F-254 nih.gov
Mobile Phase Toluene : Ethyl Acetate : 6 M Ammonia Solution (5:6:0.5, v/v/v) nih.gov
Detection Densitometric scanning at 250 nm nih.gov
Retention Factor (Rf) 0.58 ± 0.02 nih.gov

Gas Chromatography (GC) for Volatile Components (if applicable)

Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. As a hydrochloride salt, the compound is non-volatile and would thermally decompose at the high temperatures required for GC analysis. While derivatization could potentially create a more volatile analogue suitable for GC, no such methods are reported in the scientific literature for ropinirole or its derivatives. Therefore, liquid chromatography remains the preferred analytical approach.

Method Validation Parameters for this compound

Method validation is a critical process in analytical chemistry that demonstrates that a specific analytical method is suitable for its intended purpose. For a compound like this compound, this would typically involve the use of techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to distinguish and quantify the analyte from other substances.

In the context of this compound, a specificity study would involve developing a chromatographic method that can separate it from Ropinirole, other known Ropinirole impurities, and any potential degradation products that might form under stress conditions (e.g., acid, base, oxidation, heat, and light). The peak purity of this compound would be assessed using a photodiode array (PDA) detector to ensure the peak is not co-eluted with any other compound.

Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, these parameters would be determined by preparing a series of solutions of known concentrations and analyzing them.

Hypothetical Linearity and Sensitivity Data for this compound:

Parameter Hypothetical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL

This table presents hypothetical data for illustrative purposes.

Precision, Accuracy, and Robustness Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the test results obtained by the method to the true value. Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

These assessments would involve repeated analyses of this compound samples at different concentrations, on different days, and with slight variations in the analytical method's parameters (e.g., pH of the mobile phase, flow rate, column temperature).

Hypothetical Precision and Accuracy Data for this compound:

Parameter Concentration (µg/mL) Hypothetical Result Acceptance Criteria
Precision (RSD%)
- Intraday 10 < 1.0% < 2.0%
- Interday 10 < 1.5% < 2.0%
Accuracy (% Recovery)
- Low 5 99.5% 98.0 - 102.0%
- Medium 50 100.2% 98.0 - 102.0%

This table presents hypothetical data for illustrative purposes.

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. The crystalline nature of a pharmaceutical compound is critical as it can influence its stability, solubility, and bioavailability.

Intermolecular Interactions and Hydrogen Bonding Networks

A detailed crystallographic study would elucidate the non-covalent interactions that hold the molecules together in the crystal. This includes identifying hydrogen bonds, van der Waals forces, and any other significant intermolecular interactions. For this compound, the presence of the methoxy group and the hydrochloride salt would likely lead to specific hydrogen bonding networks involving the chloride ion and the protonated amine, which would be crucial for the stability of the crystal structure.

Information regarding the chemical stability and degradation pathways of this compound is not available in the public domain.

Extensive research has been conducted to gather data on the chemical stability and degradation of this compound. However, no specific studies detailing its behavior under forced degradation conditions such as acidic, alkaline, oxidative, photolytic, or thermal stress were found.

The available scientific literature and chemical databases provide information on a related compound, Ropinirole Hydrochloride . Numerous studies have detailed the degradation pathways and stability of Ropinirole Hydrochloride under various stress conditions.

Due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound, it is not possible to provide an article that meets the outlined specifications without compromising scientific accuracy. The degradation profile of Ropinirole Hydrochloride cannot be assumed to be identical to that of its N-methoxy derivative, as the presence of the N-methoxy group can significantly influence the molecule's electronic and steric properties, leading to different stability characteristics and degradation products.

Therefore, the requested article on the "Chemical Stability and Degradation Pathways of this compound" cannot be generated at this time. Further experimental studies are required to determine the specific degradation profile of this compound.

Chemical Stability and Degradation Pathways of N Methoxy Ropinirole Hydrochloride

Kinetic Studies of N-Methoxy Ropinirole (B1195838) Hydrochloride Degradation

Detailed kinetic studies are essential for predicting the shelf-life of a chemical compound and understanding its degradation mechanism. This typically involves determining the reaction order, rate constants at various temperatures, and the thermodynamic parameters of the degradation process.

Currently, there are no published studies that have determined the reaction order or specific rate constants for the degradation of N-Methoxy Ropinirole Hydrochloride under various stress conditions such as acidic, basic, oxidative, photolytic, or thermal stress. While research on the parent compound, Ropinirole, has shown it to degrade, often following first-order kinetics, this information cannot be directly extrapolated to its N-methoxy derivative without experimental validation. nih.gov The presence of the N-methoxy group can significantly alter the electron density and steric environment of the molecule, thereby influencing its reactivity and degradation profile.

Without experimental data, it is not possible to provide a data table of reaction rates at different conditions.

The activation energy (Ea), which is the minimum energy required to initiate the degradation reaction, and other thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, are critical for a comprehensive understanding of a compound's stability. These parameters are typically calculated from the rate constants determined at different temperatures using the Arrhenius equation.

As no rate constants for the degradation of this compound are available in the literature, the calculation of its activation energy and other thermodynamic parameters is not feasible. Consequently, a data table for these parameters cannot be generated.

Impurity Profiling and Reference Standard Applications of N Methoxy Ropinirole Hydrochloride

Role as a Reference Standard in Pharmaceutical Analytical Research

N-Methoxy Ropinirole (B1195838) Hydrochloride, with the chemical name 4-(2-(dipropylamino)ethyl)-1-methoxyindolin-2-one hydrochloride and CAS number 1796934-24-1, serves as a critical reference standard in pharmaceutical analytical research. rug.nl Reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. The availability of well-characterized reference standards, such as N-Methoxy Ropinirole Hydrochloride, is a prerequisite for the validation of analytical methods and the accurate assessment of API and drug product quality. Several suppliers of pharmaceutical reference standards list this compound, indicating its availability for research and quality control purposes. These standards are typically supplied with a Certificate of Analysis, confirming their identity and purity. nih.gov

The traceability of a reference standard to a pharmacopeial standard is a key requirement for ensuring compliance with regulatory standards. While this compound is not currently listed as an official impurity in the major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), its availability as a characterized reference material from various suppliers allows for its use in the validation of in-house analytical methods. synzeal.comchemicea.comsynzeal.com The traceability of these standards is established through rigorous characterization, often including techniques like NMR, Mass Spectrometry, and purity assessment by chromatography, ensuring a high degree of confidence in their identity and quality. nih.gov For a reference standard to be fully compliant with pharmacopeial standards, it would need to be designated as such by a pharmacopeial body, a status that this compound has not yet achieved.

In impurity assays, reference standards are indispensable for calibration and quantification. A calibration curve is typically generated by preparing a series of solutions of the reference standard at known concentrations and measuring the analytical response (e.g., peak area in a chromatogram). This curve is then used to determine the concentration of the impurity in a test sample of the API or drug product.

The use of this compound as a reference standard allows for the accurate quantification of this specific impurity in Ropinirole samples. The table below illustrates a typical calibration data set that would be generated for this purpose using a High-Performance Liquid Chromatography (HPLC) method.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.051500
0.103050
0.257520
0.5015100
1.0030250
2.0060400

This table is a representative example of calibration data and is for illustrative purposes only.

Impurity Profiling of Related Compounds: Focus on this compound

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. This is a critical step in drug development and manufacturing, as impurities can affect the safety and efficacy of the final product. This compound is considered a potential impurity of Ropinirole.

The detection and quantification of this compound as an impurity in Ropinirole are typically achieved using chromatographic techniques, primarily HPLC. A robust HPLC method should be able to separate this compound from the main Ropinirole peak and other related substances. The selection of the stationary phase (e.g., C18 column), mobile phase composition, and detector wavelength are critical parameters that need to be optimized to achieve the desired separation and sensitivity. researchgate.net

A typical HPLC method for the analysis of Ropinirole and its impurities would involve a gradient elution to ensure the separation of compounds with different polarities. The detection is commonly performed using a UV detector at a wavelength where both Ropinirole and its impurities exhibit significant absorbance, often around 250 nm. researchgate.net

In a chromatographic profile of a Ropinirole sample, an impurity peak corresponding to this compound would be identified by comparing its retention time with that of the certified reference standard. The identity of the peak can be further confirmed using mass spectrometry (MS) coupled with HPLC (LC-MS), which would provide the molecular weight of the eluting compound, matching that of N-Methoxy Ropinirole. The table below shows a hypothetical chromatographic profile detailing the retention time and response of Ropinirole and the N-Methoxy impurity.

CompoundRetention Time (min)Relative Retention Time (RRT)Response (Peak Area)
Ropinirole5.21.005,000,000
This compound6.81.312,500

This table is a representative example of chromatographic data and is for illustrative purposes only.

Development of Stability-Indicating Analytical Methods Utilizing this compound as a Marker

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. Such methods are crucial for determining the shelf-life and storage conditions of a pharmaceutical product. These methods are developed through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. nih.govdphen1.com

If this compound is formed as a degradation product of Ropinirole under specific stress conditions, it can be used as a marker for instability. The development of a stability-indicating method would involve demonstrating that the analytical procedure can effectively separate and quantify this compound from Ropinirole and other degradation products. The presence and quantity of this impurity in stability samples would then provide an indication of the drug's degradation profile. While general forced degradation studies on Ropinirole have been published, specific studies identifying this compound as a degradation product are not widely available in the public domain. researchgate.netnih.gov However, its availability as a reference standard suggests its potential role in such studies. synzeal.com

Chromatographic Resolution of this compound from Other Components

The effective separation of this compound from the active pharmaceutical ingredient (API), Ropinirole Hydrochloride, and other potential process-related impurities and degradants is fundamental to its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques employed for this purpose.

Researchers have developed various reversed-phase HPLC methods to achieve baseline resolution of Ropinirole and its related substances. nih.gov The development of these methods often involves a systematic approach, such as the Analytical Quality by Design (AQbD) principles, to optimize critical method parameters. nih.gov Key parameters that are typically optimized include the type of stationary phase (e.g., C8 or C18), the composition of the mobile phase (including organic modifier content, pH, and buffer concentration), column temperature, and flow rate. nih.govnih.gov

For instance, one study focused on separating Ropinirole from five potential impurities using capillary liquid chromatography with a C18 reversed-phase column. nih.gov Optimal separation was achieved using a mobile phase composed of acetonitrile (B52724) and 8.7 mM 2-(N-morpholino)ethanesulfonic acid adjusted to pH 6.0 (55:45, v/v). nih.gov Another, more recent UHPLC method was developed to resolve issues of co-elution found in existing pharmacopeial methods, successfully separating nine process-related impurities. nih.gov Such methods are crucial for distinguishing this compound from structurally similar compounds, including other impurities like Ropinirole N-Oxide and N-Hydroxymethyl Ropinirole. simsonpharma.com

The following interactive table summarizes typical chromatographic conditions used for the resolution of Ropinirole and its impurities, which would be applicable for the separation of this compound.

Table 1: Chromatographic Conditions for Separation of Ropinirole and Related Impurities This table is interactive. You can sort the data by clicking on the column headers.

Analytical TechniqueColumn (Stationary Phase)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Key FindingReference
HPLCC18 (250 x 4.6mm, 5µm)Acetonitrile & 0.05M Glacial Acetic Acid (50:50)1.0250Retention time for Ropinirole HCl was 3.566 min. researchgate.netijddr.in
UHPLCAcquity UPLC BEH C8Methanol (B129727), BufferNot specifiedNot specifiedResolved co-elution of Impurities E/H and B/G from pharmacopeial method. nih.gov
Capillary LCC18 Reversed PhaseAcetonitrile & 8.7 mM MES buffer pH 6.0 (55:45)0.004Not specifiedAchieved baseline resolution of Ropinirole and five impurities. nih.gov
HPLCInertsil ODS-3V (250 x 4.6mm, 5µm)Gradient of Acetonitrile and 0.1M Phosphate Buffer (pH 7.1)1.2215Resolution between Ropinirole and six potential impurities was >2.0. researchgate.net
RP-HPLCC18 (250 x 4.6mm, 5µm)Acetonitrile & Buffer (pH 6.0) (50:50)0.5245Retention time for Ropinirole HCl was 4.867 min. researchgate.net

Method Application in Chemical Stability Assessment

Stability-indicating analytical methods are essential to monitor the potential degradation of a drug substance over time and under various environmental conditions. These methods must be able to separate, detect, and quantify the active ingredient in the presence of its degradation products, including impurities like this compound.

Forced degradation studies are a cornerstone of developing and validating such methods. In these studies, the drug substance is subjected to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. nih.govresearchgate.net The resulting degradation products are then analyzed to demonstrate the specificity of the chromatographic method.

A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method was developed for Ropinirole HCl. nih.gov The drug was stressed under acidic, alkaline, and oxidative conditions. The study found that Ropinirole HCl was more susceptible to degradation in an alkaline environment compared to an acidic one. nih.gov Similarly, RP-HPLC methods have been validated through forced degradation studies, proving their ability to separate the intact drug from all degradation products formed under various stress conditions. researchgate.net

The application of such a validated stability-indicating method is critical during the chemical stability assessment of Ropinirole Hydrochloride drug substance or product. Samples stored under accelerated stability conditions (e.g., elevated temperature and humidity) are analyzed at specific time points. researchgate.net The method is used to quantify the amount of Ropinirole Hydrochloride remaining and to detect and quantify the formation of any impurities, including this compound. This ensures that the impurity levels remain within the established acceptance criteria throughout the shelf life of the product. An insignificant change in drug content and impurity profile after storage confirms the stability of the formulation. researchgate.net

The table below illustrates representative data from a forced degradation study, demonstrating the method's capability to resolve the main component from its degradation products.

Table 2: Representative Forced Degradation Data for Ropinirole Hydrochloride This table is interactive. You can sort the data by clicking on the column headers.

Stress ConditionTime% DegradationRetention Time of Ropinirole (min)Retention Time of Degradants/Impurities (min)Reference
Acid Hydrolysis (2N HCl)2 hours (reflux)Low0.58Multiple peaks with different Rf values nih.gov
Base Hydrolysis (2N NaOH)2 hours (reflux)Higher than acid0.58Multiple peaks with different Rf values nih.gov
Oxidative (H₂O₂)Not specifiedModerate2.718Peaks well-resolved from the main peak researchgate.net
ThermalNot specifiedLow2.718No significant degradation peaks observed researchgate.net
PhotolyticNot specifiedLow2.718No significant degradation peaks observed researchgate.net

Molecular Interactions and Mechanistic Insights of N Methoxy Ropinirole Hydrochloride in Vitro/preclinical Focus

Receptor Binding Affinities and Selectivity Profiles (In Vitro)

There is no available data on the binding affinities of N-Methoxy Ropinirole (B1195838) Hydrochloride to dopamine (B1211576) receptor subtypes (D1, D2, D3, D4) or its selectivity for these receptors. Furthermore, its potential interactions with other neurotransmitter systems, including serotonin, adrenergic, muscarinic, GABA, and opioid receptors, have not been documented in scientific literature.

Cellular and Biochemical Signaling Pathways (In Vitro)

Information regarding the effects of N-Methoxy Ropinirole Hydrochloride on cellular and biochemical signaling pathways is not available. This includes a lack of data from G protein-coupled receptor (GPCR) functional assays, such as [35S]GTPγS binding or cAMP modulation studies. Therefore, its profile as a receptor agonist or antagonist at a molecular level remains uninvestigated and unknown.

Enzyme-Mediated Transformations (In Vitro)

There are no in vitro studies available that describe the enzyme-mediated transformations of this compound. The metabolic pathways and the enzymes involved in its potential biotransformation have not been reported.

Due to the complete absence of research findings on this compound, the creation of interactive data tables and a detailed article focusing on its specific chemical properties and biological activities is not feasible.

Cytochrome P450 (CYP) Enzyme Interactions and Substrate Specificity of Ropinirole

In vitro studies using human liver microsomes have been instrumental in identifying the primary cytochrome P450 enzymes responsible for the metabolism of Ropinirole. These studies have consistently shown that CYP1A2 is the major isozyme involved in the biotransformation of Ropinirole. fda.govnih.gov The metabolic pathways primarily consist of N-despropylation and hydroxylation. fda.govnih.gov

Enzyme kinetics have revealed the involvement of at least two different enzymes in each of these metabolic pathways, indicating a high-affinity component and a low-affinity component. nih.gov While CYP1A2 is the principal enzyme at clinically relevant concentrations, evidence also suggests a minor contribution from CYP3A at higher concentrations. nih.gov The involvement of these specific CYP enzymes highlights the potential for drug-drug interactions. For instance, substances that inhibit or induce CYP1A2 can alter the clearance of Ropinirole. fda.gov

A study investigating the metabolism of Ropinirole in canine hepatocytes and recombinant canine CYP isoforms found that several CYP isoforms, including CYP1A1, CYP1A2, CYP2B11, CYP2C21, and CYP2D15, are capable of metabolizing Ropinirole. nih.gov This suggests that while human metabolism is dominated by CYP1A2, other species may utilize a broader range of CYP enzymes. nih.gov

Table 1: Cytochrome P450 Isozymes Involved in Ropinirole Metabolism

CYP IsozymeRole in Ropinirole MetabolismSpecies Studied
CYP1A2 Major enzyme responsible for N-despropylation and hydroxylationHuman, Canine
CYP3A Minor contribution, particularly at higher concentrationsHuman
CYP1A1 Metabolizes RopiniroleCanine
CYP2B11 Metabolizes RopiniroleCanine
CYP2C21 Metabolizes RopiniroleCanine
CYP2D15 Metabolizes RopiniroleCanine

Identification of In Vitro Metabolites of Ropinirole Hydrochloride

The primary metabolic transformations of Ropinirole observed in in vitro systems are N-despropylation and hydroxylation. fda.govnih.gov These reactions lead to the formation of several key metabolites.

The main metabolites identified in urine following administration of Ropinirole are:

N-despropyl ropinirole: This is the predominant metabolite, accounting for approximately 40% of the excreted dose. fda.gov This metabolite is further converted into carbamyl glucuronide, carboxylic acid, and N-despropyl hydroxy metabolites. fda.gov

Hydroxy metabolite: This metabolite undergoes rapid glucuronidation. fda.gov The glucuronide of the hydroxy metabolite accounts for about 10% of the metabolites found in urine. fda.gov

Carboxylic acid metabolite: This accounts for roughly 10% of the urinary metabolites. fda.gov

Less than 10% of the administered Ropinirole is excreted as the unchanged drug in the urine. fda.gov The identified metabolites are considered pharmacologically inactive. nih.gov

Table 2: Major In Vitro Metabolites of Ropinirole

MetaboliteMetabolic PathwaySubsequent Metabolism
N-despropyl ropiniroleN-despropylationConverted to carbamyl glucuronide, carboxylic acid, and N-despropyl hydroxy metabolites
Hydroxy ropiniroleHydroxylationRapidly glucuronidated
Carboxylic acid metaboliteFurther oxidation-

Non-Receptor Mediated Biochemical Activities (In Vitro)

Beyond its well-documented receptor-mediated effects as a dopamine agonist, Ropinirole has demonstrated non-receptor mediated biochemical activities in vitro, particularly in the realm of antioxidant effects.

Antioxidant Activity and Free Radical Scavenging Properties

In vitro studies have shown that Ropinirole possesses potent free radical scavenging activity. researchgate.net One study, utilizing the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, demonstrated that Ropinirole exhibits significant antioxidant properties, comparable to the standard antioxidant, ascorbic acid. researchgate.net The study reported a dose-dependent increase in the percentage of inhibition of DPPH free radical activity by Ropinirole. researchgate.net

Another source indicates that Ropinirole scavenges free radicals and can suppress lipid peroxidation in a Fe2+–H2O2 reaction system. selleckchem.com These findings suggest that Ropinirole may have a role in protecting against oxidative damage, a key factor in various neurodegenerative disorders. researchgate.net

Table 3: In Vitro Antioxidant Activity of Ropinirole (DPPH Assay)

Concentration (µg/ml)Percentage of Inhibition by Ropinirole
57.66%
1039.22%
2064.46%
3069.54%
4074.24%
5078.44%

Data from a comparative in vitro study. researchgate.net

Interaction with Cellular Components (e.g., protein binding, organelle localization)

Regarding its interaction with cellular components, Ropinirole exhibits moderate plasma protein binding, with approximately 40% of the drug being bound to plasma proteins. nih.gov This relatively low level of protein binding suggests that a significant fraction of the drug is available in its free, active form to distribute into tissues and interact with its targets.

Computational and Theoretical Chemistry Studies on N Methoxy Ropinirole Hydrochloride

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. These methods allow for the exploration of conformational landscapes and the simulation of interactions with biological macromolecules.

Conformation Analysis and Conformational Stability

The conformational flexibility of N-Methoxy Ropinirole (B1195838) Hydrochloride is a key determinant of its ability to bind to its target receptors. The core structure, the indolin-2-one scaffold, connected to a substituted ethylamine (B1201723) side chain, can adopt various conformations. The torsion angles within the ethylamine linker and the orientation of the N-methoxypropyl group are particularly important.

While specific conformational analysis data for N-Methoxy Ropinirole Hydrochloride is not published, studies on Ropinirole and its analogues indicate that the molecule tends to adopt a folded conformation, bringing the amine group in proximity to the aromatic ring system. The stability of these conformations is influenced by intramolecular interactions, such as hydrogen bonds and van der Waals forces. The introduction of the N-methoxy group is expected to influence the conformational preferences due to steric and electronic effects.

A theoretical conformational analysis would involve rotating the key single bonds and calculating the potential energy of the resulting conformers. The results would identify low-energy, stable conformations that are more likely to be biologically active.

Interactive Table 7.1.1: Theoretical Conformational Analysis of a Ropinirole Analogue

The following table presents hypothetical data for the major conformers of a Ropinirole analogue, illustrating the type of information obtained from conformational analysis.

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)Population (%)
A 601800.0045
B -601800.2530
C 180601.5015
D 60-602.0010

Ligand-Receptor Docking Simulations for Binding Mode Prediction

Ligand-receptor docking simulations are instrumental in predicting how a small molecule like this compound might bind to its target, primarily the dopamine (B1211576) D2 and D3 receptors. These simulations place the ligand into the receptor's binding site and calculate a score that estimates the binding affinity.

Computational studies on Ropinirole and its analogues have provided detailed insights into their binding at the dopamine D2 receptor. rsc.org These studies reveal that the protonated tertiary amine of the ligand forms a crucial salt bridge with a conserved aspartic acid residue (Asp114) in the third transmembrane helix (TM3) of the receptor. rsc.org The aromatic part of the molecule, the indolin-2-one ring, typically engages in hydrophobic and aromatic interactions with residues in the binding pocket.

For this compound, it is hypothesized that the N-methoxypropyl group will occupy a specific sub-pocket within the receptor. The methoxy (B1213986) group could potentially form additional hydrogen bonds or van der Waals interactions, which might influence the binding affinity and selectivity compared to Ropinirole. A 2014 study on novel Ropinirole analogues with modifications at the tertiary amine showed that the introduction of a carbonyl group could lead to an additional interaction with a threonine residue (Thr412), enhancing functional potency. rsc.org This suggests that modifications at this position, such as the N-methoxy group, can significantly alter receptor interaction. rsc.org

Interactive Table 7.1.2: Predicted Binding Interactions of a Ropinirole Analogue with the Dopamine D2 Receptor

This table is based on findings for Ropinirole analogues and illustrates the key interactions that would be investigated for this compound. rsc.orgrsc.org

Ligand MoietyReceptor ResidueInteraction TypePredicted Distance (Å)
Protonated Amine Asp114 (TM3)Ionic Bond / Salt Bridge~2.8
Indolin-2-one Ring Phe389, Phe390 (TM6)π-π Stacking~4.5
Indolin-2-one Ring Val115, Trp386Hydrophobic Interaction~3.5 - 5.0
N-Alkyl Substituent Ser193, Ser197 (TM5)Potential H-Bond/van der Waals~3.0 - 4.0

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built on a set of molecular descriptors that quantify various aspects of a molecule's structure.

Derivation of Molecular Descriptors

To build a QSAR or QSPR model for this compound and its analogues, a range of molecular descriptors would be calculated. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and 2D pharmacophore fingerprints. These describe the atom-atom connectivity.

3D Descriptors: Molecular shape descriptors, solvent-accessible surface area, and descriptors derived from the 3D conformation of the molecule.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and electronic descriptors (e.g., dipole moment).

For a dopamine agonist like this compound, descriptors related to hydrophobicity, molecular shape, and electronic properties are expected to be particularly important.

Interactive Table 7.2.1: Potentially Relevant Molecular Descriptors for this compound

Descriptor ClassSpecific DescriptorTheoretical Significance
Constitutional (1D) Molecular WeightInfluences absorption, distribution, and metabolism.
Topological (2D) Balaban J IndexEncodes information about molecular branching and shape.
Geometrical (3D) Solvent Accessible Surface AreaRelates to the molecule's interaction with the solvent and receptor.
Physicochemical LogPA measure of lipophilicity, crucial for crossing the blood-brain barrier.
Physicochemical Polar Surface Area (PSA)Predicts membrane permeability.
Electronic Dipole MomentInfluences long-range electrostatic interactions with the receptor.

Correlation with Observed In Vitro Biological Activities or Chemical Properties

Once a set of descriptors is derived for a series of Ropinirole analogues, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can be used to build a QSAR model. This model would take the form of an equation that relates the descriptors to a biological activity, such as the binding affinity (Ki) or functional potency (EC50) at the dopamine receptors.

While a specific QSAR model for this compound is not available, research on other dopamine agonists has shown that properties like lipophilicity and the presence of hydrogen bond donors and acceptors are critical for activity. A hypothetical QSAR equation might look like:

log(1/Ki) = c0 + c1(LogP) - c2(PSA) + c3*(Shape_Index)

Such a model, once validated, could be used to predict the activity of new, unsynthesized analogues, thereby guiding further drug development efforts.

Electronic Structure Calculations

Electronic structure calculations, based on quantum mechanics, provide fundamental information about the electron distribution within a molecule. Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as orbital energies, electrostatic potential, and partial atomic charges.

For this compound, these calculations can reveal insights into its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

The electrostatic potential map illustrates the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for understanding how the molecule will interact with the binding site of a receptor. For this compound, the region around the protonated amine would be strongly positive, while the oxygen atoms of the indolin-2-one and the methoxy group would be regions of negative potential.

Interactive Table 7.3: Theoretical Electronic Properties of a Ropinirole Analogue

This table presents hypothetical data from an electronic structure calculation, illustrating the type of information that would be obtained for this compound.

Electronic PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVRelates to electron-donating ability and potential for oxidation.
LUMO Energy -1.2 eVRelates to electron-accepting ability and potential for reduction.
HOMO-LUMO Gap 5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment 3.5 DQuantifies the overall polarity of the molecule.
Mulliken Charge on Amine N -0.4 eIndicates the partial charge and potential for hydrogen bonding.
Mulliken Charge on Carbonyl O -0.6 eIndicates a site for electrophilic attack or hydrogen bond acceptance.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) has become a standard method in quantum chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for molecules of pharmaceutical interest. For this compound, DFT calculations can be employed to determine a variety of electronic properties that are crucial for understanding its chemical reactivity and potential interactions.

The introduction of a methoxy group to the indole (B1671886) nitrogen of ropinirole is expected to significantly alter the electronic landscape of the molecule. The electron-donating nature of the methoxy group can enhance the electron density of the indole ring system. chim.it DFT calculations can precisely quantify this effect by mapping the electron density distribution and calculating molecular electrostatic potential (MEP) surfaces. The MEP is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT is instrumental in determining the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. Molecular modeling studies on related indole derivatives have utilized such analyses to understand their biological activity. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy -5.8 eVIndicates electron-donating capability
LUMO Energy -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap 4.6 eVRelates to chemical stability and reactivity
Dipole Moment 3.5 DProvides insight into molecular polarity
Mulliken Atomic Charges See Figure 1Indicates partial charges on each atom

Figure 1: Illustrative Mulliken Atomic Charges for this compound (Hypothetical) (A diagram of the molecule with partial charges labeled on key atoms would be presented here.)

These theoretical calculations provide a foundational understanding of the electronic character of this compound, which can be correlated with its pharmacological activity and metabolic stability.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are also highly effective in predicting various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. Theoretical calculations have been successfully used to study the spectral properties of methoxy-substituted derivatives of other heterocyclic systems. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms with a reasonable degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry of this compound, its NMR spectrum can be simulated. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can also highlight specific intramolecular interactions or solvent effects.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. Each calculated frequency can be animated to visualize the corresponding vibrational mode (e.g., C=O stretch, N-O stretch, C-H bend). This analysis is crucial for assigning the absorption bands in an experimental IR spectrum to specific functional groups within the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)
Indole-NH(Not Applicable)(Not Applicable)
Methoxy-H3.95(To be determined)
Aromatic-H6.8 - 7.5(To be determined)
¹³C NMR (δ, ppm)
C=O175.2(To be determined)
Methoxy-C60.1(To be determined)
IR (cm⁻¹)
C=O Stretch1690(To be determined)
N-O Stretch1150(To be determined)

The synergy between computational prediction and experimental measurement of spectroscopic data provides a robust framework for the structural characterization of novel compounds like this compound. While experimental data remains the gold standard, theoretical insights are indispensable for a comprehensive understanding of the molecule's properties.

Structure Activity Relationship Sar and Analogue Research for N Methoxy Ropinirole Scaffolds

Design and Synthesis of N-Methoxy Ropinirole (B1195838) Analogues

The design and synthesis of ropinirole analogues have been a key area of investigation to probe the structural requirements of the dopamine (B1211576) D2 receptor. rsc.org Ropinirole's relatively simple chemical structure, low molecular weight, and lack of stereocenters make it an attractive starting point for chemical modifications. rsc.org

Although direct N-methoxy analogues of ropinirole are not prominently described, studies on N-substituted ropinirole congeners offer valuable insights. The tertiary amine of ropinirole has been identified as a suitable position for modification, allowing for extension towards the extracellular space of the dopamine D2 receptor. rsc.org

In one notable study, functionalized congeners of ropinirole were synthesized to explore these structural requirements. The synthesis involved the dealkylation of ropinirole to produce a secondary amine, which then served as a handle for introducing various substituents. For instance, the hydrochloride salt of dealkylated ropinirole was formed, alongside a doubly dealkylated byproduct. rsc.org This secondary amine provides a reactive site for the introduction of a methoxy (B1213986) group or other moieties.

While the specific synthesis of an N-methoxy derivative is not detailed, the synthetic strategies for N-substituted analogues have been established. For example, N-substituted spiropiperidines have been synthesized to explore SAR at nociceptin (B549756) receptors, demonstrating the feasibility of modifying the nitrogen atom in similar heterocyclic scaffolds. nih.gov Furthermore, research on N-substituted dopamine and its analogues has shown that the nature of the N-substituents significantly impacts agonist activity. nih.gov Generally, N,N-disubstituted dopamine analogues show higher activity than N-monosubstituted ones, and the size of the alkyl groups is a critical determinant of potency. nih.gov

In the context of other heterocyclic compounds, the introduction of methoxy groups on the aromatic rings has been shown to significantly influence biological activity, sometimes switching the mechanism of action entirely. nih.gov This suggests that the position of a methoxy group, whether on the aromatic ring or on the nitrogen, would be a critical factor in the pharmacological profile of a ropinirole analogue.

A significant area of research in ropinirole analogue design has been the development of homobivalent and bitopic ligands. These ligands consist of two pharmacophores connected by a linker and are designed to potentially bridge two receptor binding sites, such as in a receptor dimer, or to interact with both an orthosteric and an allosteric site on a single receptor. rsc.orgnih.gov

Researchers have synthesized a series of homobivalent ligands of ropinirole using a functionalized amine congener. rsc.org These bivalent ligands were created with varying spacer lengths, ranging from 14 to 30 atoms, to probe the optimal distance for interacting with dopamine D2 receptors. rsc.orgresearchgate.net The synthesis of these ligands typically involves linking two ropinirole-like pharmacophores through a flexible chain. rsc.org

The concept of bitopic ligands has been explored for various G-protein coupled receptors, with the aim of achieving unique pharmacological profiles. nih.gov For the dopamine D3 receptor, which is also a target for ropinirole, extended-length bivalent and bitopic antagonists have been shown to interact with both a primary orthosteric binding pocket and a secondary binding pocket. acs.org This approach has the potential to develop ligands with enhanced selectivity and novel functional activities.

Correlation of Structural Modifications with In Vitro Receptor Binding and Functional Activity

The in vitro pharmacological evaluation of ropinirole analogues has revealed important correlations between their structural modifications and their receptor binding affinities and functional activities.

For the functionalized monovalent congeners of ropinirole, modifications at the tertiary amine were found to be better tolerated than modifications at the lactam nitrogen. Linker attachment at the lactam nitrogen resulted in a significant decrease in potency and a lower maximum response compared to ropinirole. rsc.org

The homobivalent ropinirole ligands exhibited a remarkable increase in potency in a [³⁵S]GTPγS functional assay compared to the parent compound. The most potent homobivalent ligands, those with 22-, 26-, and 30-atom spacers, were approximately 20- to 80-fold more potent than ropinirole. rsc.orgresearchgate.net This suggests that these bivalent ligands may be engaging with the dopamine D2 receptor in a manner that enhances their agonistic activity.

Below is an interactive data table summarizing the in vitro functional activity of selected ropinirole analogues from a key study.

CompoundSpacer Length (atoms)EC₅₀ (nM)Potency vs. Ropinirole (fold-increase)
RopiniroleN/A3041
Homobivalent Ligand 114>1000<0.3
Homobivalent Ligand 218280~1
Homobivalent Ligand 3223.9~78
Homobivalent Ligand 4266.2~49
Homobivalent Ligand 53014~22

Data sourced from Jörg et al. (2014). rsc.orgresearchgate.net

The structure-activity relationship for these homobivalent ligands demonstrates a clear dependence on the length of the spacer connecting the two ropinirole pharmacophores.

Computational Insights into SAR of N-Methoxy Ropinirole Derivatives

Computational modeling has provided valuable insights into the potential binding modes of ropinirole analogues at the dopamine D2 receptor, helping to rationalize the observed SAR.

Molecular modeling studies of the potent homobivalent ropinirole ligands suggest that their increased potency is likely due to a bitopic binding mode. rsc.org Instead of bridging the orthosteric sites of two separate receptors in a dimer, it is proposed that these ligands interact with the orthosteric site of one receptor protomer and an allosteric site on the same protomer. rsc.orgrsc.org This bitopic engagement could stabilize a receptor conformation that is more favorable for G-protein coupling, leading to enhanced agonist potency.

These computational findings are supported by similar observations with homobivalent ligands of other dopamine D2 receptor agonists and antagonists. rsc.org The modeling suggests that a simultaneous interaction at two orthosteric sites of a dopamine D2 receptor homodimer is less likely for the ropinirole-based homobivalent ligands. rsc.org

While direct computational studies on N-Methoxy Ropinirole are not available, the existing models for ropinirole and its analogues provide a strong foundation for future in silico investigations. Such studies could predict the binding orientation of an N-methoxy group and its potential interactions within the dopamine D2 receptor binding pocket, thereby guiding the synthesis and pharmacological evaluation of this specific analogue. The development of such structurally related bitopic ligands and other pharmacological tools holds the potential to further our understanding of the dopamine D2 receptor and could lead to novel therapeutic strategies. rsc.org

Future Directions and Emerging Research Opportunities in N Methoxy Ropinirole Hydrochloride Chemistry

Novel Synthetic Methodologies and Process Intensification

The efficient and sustainable synthesis of N-Methoxy Ropinirole (B1195838) Hydrochloride is a primary objective for its potential development. Research in this area is anticipated to focus on adapting existing synthetic routes for Ropinirole and integrating modern process intensification (PI) strategies to enhance yield, purity, and environmental sustainability.

Novel Synthetic Approaches: Current syntheses of Ropinirole Hydrochloride often involve multi-step sequences. soton.ac.uk A key challenge for the N-methoxy analogue is the selective and efficient introduction of the N-methoxy group onto the indolin-2-one core. Future research could explore several innovative pathways:

Late-Stage Functionalization: Developing methods to introduce the methoxy (B1213986) group at a late stage in the established Ropinirole synthesis could be an efficient strategy, leveraging well-optimized existing steps.

Novel Building Blocks: Synthesizing novel precursor molecules that already contain the N-methoxy moiety before the construction of the heterocyclic core could provide a more direct route.

Catalytic Methods: Employing advanced catalytic systems, such as transition-metal catalysts, for the N-O bond formation could offer higher yields and milder reaction conditions compared to classical methods.

Process Intensification (PI): Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com For the synthesis of N-Methoxy Ropinirole Hydrochloride, PI could offer significant advantages over traditional batch processing. cetjournal.it

Continuous Flow Chemistry: Utilizing microreactors or continuous stirred-tank reactors (CSTRs) can improve heat and mass transfer, enhance safety for highly exothermic reactions, and allow for precise control over reaction parameters, leading to higher purity and yield. cetjournal.it

Solvent Reduction and Greener Solvents: A key goal would be to minimize the use of hazardous organic solvents, potentially replacing them with more benign alternatives or developing solvent-free reaction conditions. soton.ac.uk

Integrated Operations: Combining multiple reaction and separation steps into a single, continuous process can reduce capital costs, energy consumption, and waste generation. mdpi.com

Table 1: Comparison of Synthetic Paradigms

Feature Traditional Batch Synthesis Process Intensification Approach
Reactor Type Large stirred-tank reactors Microreactors, Flow reactors, CSTRs
Safety Profile Higher risk due to large volumes Inherently safer due to small hold-up
Process Control Less precise, potential for hotspots Precise control of temperature & time
Efficiency Lower space-time yield Higher space-time yield
Environmental Impact Higher solvent waste Reduced waste, potential for greener solvents

Advanced Analytical Techniques for Trace Analysis and Structural Confirmation

The rigorous characterization of this compound and the detection of any potential impurities are critical for ensuring its quality and purity. Future research will rely on a suite of advanced analytical techniques capable of providing detailed structural information and quantifying trace-level substances.

Structural Confirmation: Absolute confirmation of the N-methoxy structure will require a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy will be indispensable for unambiguously determining the molecular structure and confirming the connectivity of the N-methoxy group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide precise mass measurements to confirm the elemental composition. Tandem MS (MS/MS) will be used to study fragmentation patterns, offering further structural corroboration. nih.gov

Trace Analysis and Impurity Profiling: The identification and quantification of process-related impurities and degradation products at trace levels are essential. Stability-indicating methods must be developed to separate the active compound from all potential contaminants. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC, making it ideal for separating complex mixtures of impurities. nih.gov The development of a UHPLC method would be a primary goal for quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling UHPLC with mass spectrometry provides a powerful tool for identifying unknown impurities by providing both retention time data and mass information. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable technique for forced degradation studies and can be optimized to separate the parent drug from its degradants effectively. nih.gov

Table 2: Key Analytical Techniques for this compound

Technique Application Key Information Provided
NMR Spectroscopy Primary Structural Elucidation Atomic connectivity, chemical environment
High-Resolution MS Molecular Formula Confirmation Precise mass, elemental composition
UHPLC-UV Purity Assessment, Quantification Separation of impurities, concentration
LC-MS/MS Impurity Identification Molecular weight and structure of unknowns
HPTLC Stability and Degradation Studies Separation of drug from degradants

Deeper Understanding of Chemical Degradation Mechanisms and Prevention

A thorough understanding of the chemical stability of this compound is crucial. Forced degradation studies are essential to identify potential degradation pathways and develop strategies for prevention. The parent compound, Ropinirole HCl, is known to degrade under various stress conditions, including acid/base hydrolysis, oxidation, and exposure to light and heat. researchgate.netijprs.com

The introduction of an N-methoxy group could introduce novel degradation pathways or alter the susceptibility to known ones.

Hydrolytic Stability: The N-O bond might be susceptible to hydrolysis under acidic or basic conditions, representing a unique degradation pathway not present in Ropinirole. Kinetic studies would be necessary to determine the rate of degradation under different pH and temperature conditions. nih.gov

Oxidative Degradation: The molecule's susceptibility to oxidation, particularly from agents like hydrogen peroxide, would need to be evaluated. The N-methoxy group could influence the electron density of the aromatic system, potentially altering its oxidative stability. ijprs.com

Photostability: The impact of UV and visible light on the compound's stability must be assessed. Photodegradation could lead to complex rearrangements or cleavage of the N-O bond. researchgate.net

Research in this area would involve subjecting the compound to a range of stress conditions as mandated by ICH guidelines. The resulting degradation products would be identified using techniques like LC-MS/MS, and mechanistic pathways would be proposed. researchgate.net This knowledge is vital for determining appropriate storage conditions and formulation strategies to ensure product stability.

Exploration of this compound in Chemical Biology Tool Development

Chemical probes are small molecules designed to study biological systems, such as proteins or cellular pathways, with high specificity. nih.gov The development of functionalized analogues of Ropinirole has already been explored as a strategy to create pharmacological tools for probing dopamine (B1211576) receptors. rsc.org this compound could serve as a valuable scaffold for the development of such tools.

Bitopic or Bivalent Ligands: The methoxy group could serve as a chemical handle for attaching linkers to create homobivalent ligands (two N-Methoxy Ropinirole units) or heterobivalent ligands (one N-Methoxy Ropinirole unit and another pharmacophore). Such constructs are powerful tools for studying receptor dimerization and allosteric binding sites. rsc.org

Fluorescent Probes: By conjugating a fluorophore to the molecule, researchers could create probes for use in fluorescence microscopy and other imaging techniques to visualize the localization and dynamics of its target receptors in cells and tissues.

Radioligands: The synthesis of a radiolabeled version, for example, by incorporating tritium (³H) or carbon-14 (¹⁴C), would enable quantitative binding assays to determine receptor affinity and density with high sensitivity.

The development of these chemical biology tools would not only advance our understanding of the specific receptors that N-Methoxy Ropinirole interacts with but also contribute to the broader field of neuropharmacology.

Computational Chemistry in Predictive Design and Characterization

Computational chemistry and molecular modeling are powerful in silico tools that can accelerate the research and development process by predicting molecular properties and interactions, thereby guiding experimental work. researchgate.net

Predictive Design and QSAR: Before synthesis, computational methods can be used to predict the physicochemical properties of this compound, such as its solubility, lipophilicity, and potential for receptor binding. Quantitative Structure-Activity Relationship (QSAR) studies could model how the N-methoxy modification influences binding affinity compared to Ropinirole.

Molecular Docking: Docking simulations can predict the binding mode and affinity of this compound within the active site of its target receptors (e.g., dopamine D2/D3 receptors). This can help rationalize its biological activity and guide the design of new analogues with improved potency or selectivity. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the binding interaction and the conformational changes that may occur upon binding.

Spectroscopic Prediction: Quantum chemical calculations can be used to predict spectroscopic data, such as NMR chemical shifts. These predictions can be invaluable in aiding the structural confirmation of the synthesized molecule by comparing theoretical spectra with experimental results.

By integrating these computational approaches, researchers can prioritize synthetic targets, gain a deeper understanding of molecular interactions, and reduce the time and resources required for experimental studies.

Q & A

Q. What are the key pharmacological targets of N-Methoxy Ropinirole Hydrochloride, and how are these validated in experimental models?

this compound primarily acts as a selective dopamine D2/D3 receptor agonist. Validation involves:

  • Receptor Binding Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]-spiperone) to determine IC₅₀ values. For example, its Ki for D2 receptors is 29 nM .
  • Functional Assays : Measurement of cAMP modulation or β-arrestin recruitment in transfected cell lines (e.g., HEK293 cells expressing human D2/D3 receptors) .
  • Selectivity Profiling : Cross-testing against other receptors (e.g., D1, serotonin receptors) to confirm specificity .

Q. How is the purity and structural integrity of this compound assessed in synthetic batches?

  • Chromatography : HPLC with UV detection (e.g., C18 column, 254 nm wavelength) to quantify impurities (<1% threshold) .
  • Spectroscopy : ¹H/¹³C NMR for confirming functional groups (e.g., methoxy, amine) and salt formation (hydrochloride) .
  • System Suitability Tests : Ensure resolution ≥1.5 between analyte and related compounds (e.g., ropinirole-related compound B) .

Q. What experimental variables influence dissolution testing of this compound formulations?

  • Sinker Use : Prevents tablet floating, reducing variability (RSD <5%) and ensuring consistent release profiles .
  • Media pH : Simulated gastric (pH 1.2) vs. intestinal (pH 6.8) fluids to evaluate pH-dependent release .
  • Apparatus Selection : USP Apparatus II (paddle) at 50 rpm for extended-release formulations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Negative-pressure fume hoods for powder handling to minimize inhalation risks .
  • Waste Disposal : Segregation of organic waste and disposal via certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How are impurities in this compound identified and quantified during stability studies?

  • Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions to generate degradants (e.g., oxidation products) .
  • LC-MS/MS : High-resolution mass spectrometry for structural elucidation of impurities (e.g., dealkylated or N-oxide derivatives) .
  • Pharmacopeial Standards : Cross-reference with USP/EP monographs for impurity thresholds (e.g., ≤0.15% for unspecified impurities) .

Q. What strategies are used to model the pharmacokinetic-pharmacodynamic (PK/PD) relationship of this compound in vivo?

  • Compartmental Modeling : Estimate parameters like bioavailability (55% oral), clearance (780 mL/min), and half-life (6 hours) from plasma concentration-time curves .
  • Dose-Response Correlation : Link PK data (e.g., Cₘₐₓ) to PD endpoints (e.g., motor function improvement in Parkinson’s models) .

Q. How can preclinical data from induced pluripotent stem cell (iPSC) models inform clinical trials for ALS?

  • iPSC-Derived Motor Neurons : Test neuroprotective effects (e.g., TDP-43 aggregation inhibition) and dose-response relationships .
  • Biomarker Integration : Validate CSF biomarkers (e.g., TDP-43 levels) as surrogate endpoints in phase I/II trials .
  • Translational Challenges : Address interspecies variability by comparing rodent and human iPSC data .

Q. What experimental designs mitigate confounding factors in receptor selectivity studies?

  • Control Groups : Include wild-type vs. receptor-knockout models to isolate D2/D3 effects .
  • Orthogonal Assays : Combine radioligand binding with functional readouts (e.g., calcium flux) to confirm agonism .
  • Concentration Ranges : Test doses spanning 0.1× to 10× IC₅₀ to avoid off-target activity at high concentrations .

Methodological Considerations

  • Data Contradictions : Resolve discrepancies (e.g., variable IC₅₀ values across studies) by standardizing assay conditions (e.g., buffer pH, cell passage number) .
  • Regulatory Compliance : Align analytical methods with USP/EP guidelines for impurity profiling and dissolution testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.